Cytidine 5'-triphosphate, disodium salt hydrate
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Overview
Description
Cytidine 5’-triphosphate, disodium salt hydrate is a nucleoside triphosphate that plays a crucial role in various biological processes. It is composed of cytidine, a nucleoside, and three phosphate groups. This compound is essential for the synthesis of RNA and DNA and is involved in numerous metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate, disodium salt hydrate can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine triphosphate to cytidine triphosphate in the presence of ammonia . The chemical synthesis involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate .
Industrial Production Methods
Industrial production of cytidine 5’-triphosphate, disodium salt hydrate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate, disodium salt hydrate undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride, pyrophosphate, and various enzymes such as cytidine triphosphate synthetase . The reactions typically occur under mild conditions, such as neutral pH and ambient temperature.
Major Products Formed
The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various phosphorylated derivatives .
Scientific Research Applications
Cytidine 5’-triphosphate, disodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of RNA and DNA.
Biology: It plays a role in the regulation of various metabolic pathways and is involved in the synthesis of phospholipids and glycoproteins.
Medicine: It is used in the treatment of neurological disorders and as a diagnostic tool in various assays.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical research.
Mechanism of Action
Cytidine 5’-triphosphate, disodium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in nucleotide synthesis and metabolism. It is a key component in the synthesis of RNA and DNA and plays a role in the regulation of metabolic pathways. The compound interacts with enzymes such as cytidine triphosphate synthetase and RNA polymerase, facilitating the formation of RNA and DNA .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-triphosphate: Similar in structure but contains uridine instead of cytidine.
Adenosine 5’-triphosphate: Contains adenosine instead of cytidine and is involved in energy transfer.
Guanosine 5’-triphosphate: Contains guanosine and is involved in protein synthesis and signal transduction.
Uniqueness
Cytidine 5’-triphosphate, disodium salt hydrate is unique due to its specific role in RNA synthesis and its involvement in the regulation of metabolic pathways. Unlike other nucleoside triphosphates, it is specifically required for the synthesis of cytidine-containing nucleotides and phospholipids .
Properties
Molecular Formula |
C9H16N3Na2O15P3 |
---|---|
Molecular Weight |
545.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
IJMSOWKYYIROGP-LLWADOMFSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
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